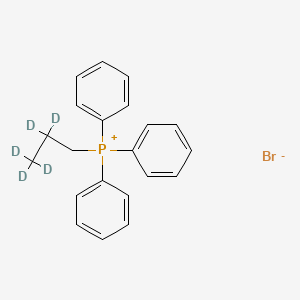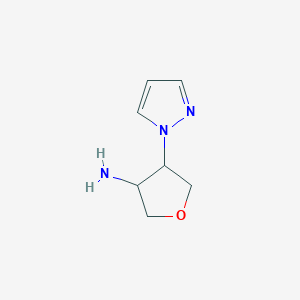
rac-(3R,4S)-4-(1H-pyrazol-1-yl)oxolan-3-amine, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(3R,4S)-4-(1H-pyrazol-1-yl)oxolan-3-amine, cis: is a chiral compound that features a pyrazole ring attached to an oxolane ring with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4S)-4-(1H-pyrazol-1-yl)oxolan-3-amine, cis typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Attachment to the Oxolane Ring: The pyrazole ring can be attached to the oxolane ring through a nucleophilic substitution reaction, where the pyrazole nitrogen attacks an electrophilic carbon on the oxolane ring.
Introduction of the Amine Group: The amine group can be introduced through reductive amination or other amination reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
rac-(3R,4S)-4-(1H-pyrazol-1-yl)oxolan-3-amine, cis can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of rac-(3R,4S)-4-(1H-pyrazol-1-yl)oxolan-3-amine, cis involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating signaling pathways, or altering the function of biomolecules. Detailed studies would be required to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar Compounds
- rac-(3R,4S)-4-(1H-pyrazol-1-yl)oxolan-3-amine, trans
- rac-(3R,4S)-4-(1H-pyrazol-1-yl)oxolan-3-amine, cis
- This compound
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both a pyrazole and oxolane ring. This combination of structural features can result in distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
4-pyrazol-1-yloxolan-3-amine |
InChI |
InChI=1S/C7H11N3O/c8-6-4-11-5-7(6)10-3-1-2-9-10/h1-3,6-7H,4-5,8H2 |
InChI Key |
BZOTYVBJEUKYKB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CO1)N2C=CC=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


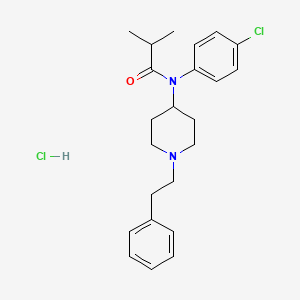
![3-[(Prop-2-yn-1-yl)carbamoyl]benzoic acid](/img/structure/B12312314.png)
![(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2',18'-dione](/img/structure/B12312322.png)
![4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-YL]-1H-indole](/img/structure/B12312330.png)


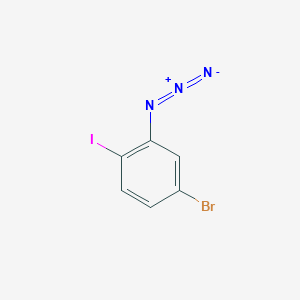
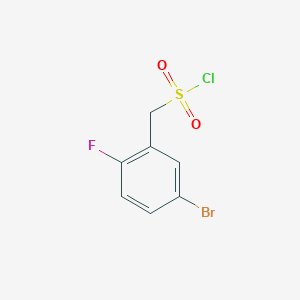
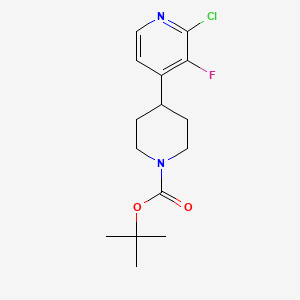

![(3a,5a,7a,8,13a-Pentamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysen-11b-yl)methanol](/img/structure/B12312383.png)
